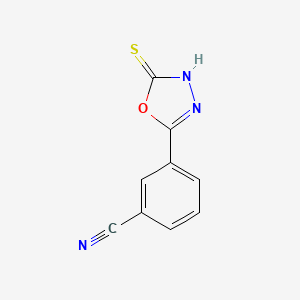

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile

説明

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3OS. It is characterized by the presence of a mercapto group attached to an oxadiazole ring, which is further connected to a benzonitrile moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted oxadiazoles depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property is particularly relevant in the context of developing targeted cancer therapies .

Agricultural Applications

Pesticidal Properties

In agricultural research, this compound has been evaluated for its pesticidal activity. It has shown effectiveness against certain pests and pathogens affecting crops. This application could lead to the development of safer and more effective agricultural chemicals .

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. This application is particularly beneficial in industries requiring durable materials .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Additive | Enhances thermal stability | Improved durability |

| Coating Agent | Provides protective coatings | Increased resistance to wear |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL for certain strains . This study highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of this compound as a pesticide. The results showed a marked decrease in pest populations on treated crops compared to untreated controls. The findings suggest that formulations containing this compound could provide an effective alternative to conventional pesticides .

作用機序

The mechanism of action of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile varies depending on its application:

Biological Activity: The compound can interact with proteins and enzymes, potentially inhibiting their function.

Photostabilization: In materials science, it acts as a UV absorber and radical scavenger, protecting polymers from degradation.

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

1,3,4-Oxadiazole Derivatives: Similar to 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, these compounds have a mercapto group and are used in various applications, including as energetic materials.

Uniqueness

Its mercapto group allows for versatile chemical modifications, while the oxadiazole ring provides stability and biological activity .

生物活性

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a compound characterized by its unique structure, which includes a benzonitrile moiety linked to a 1,3,4-oxadiazole ring containing a mercapto group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H6N3OS. The presence of the mercapto group allows for significant biochemical interactions, particularly with enzymes and proteins.

Target Enzymes

Research indicates that this compound interacts with several key enzymes:

- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown robust inhibitory effects on EGFR, affecting downstream signaling pathways such as PI3K/Akt and MAPK that regulate cell proliferation and survival.

- Tyrosine Kinases : The compound can inhibit tyrosine kinases, which play crucial roles in cellular signaling pathways .

Biochemical Pathways

The inhibition of EGFR leads to:

- Decreased Cell Proliferation : By blocking growth signals.

- Increased Apoptosis : Promoting programmed cell death in cancer cells.

Additionally, it has been shown to inhibit the NF-κB pathway, reducing pro-inflammatory cytokine expression .

Antimicrobial Properties

The compound exhibits a broad spectrum of antimicrobial activity:

- Bacterial Inhibition : Studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and biofilm formation .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium bovis | 4–8 µM |

| Staphylococcus aureus | 0.25–0.5 µg/mL |

Anticancer Activity

Research indicates potential anticancer effects:

- Cell Line Studies : The compound has shown effectiveness against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). It induces apoptosis through the activation of caspase pathways.

Case Studies

- Antitubercular Activity : Dhumal et al. (2016) reported that derivatives containing the oxadiazole core exhibited significant antitubercular activity against Mycobacterium tuberculosis by inhibiting the enoyl reductase enzyme essential for fatty acid biosynthesis .

- Inflammation Models : In animal models, this compound demonstrated anti-inflammatory effects at low doses without significant toxicity. This suggests potential therapeutic applications in diseases characterized by oxidative stress and inflammation .

Synthesis and Derivatives

The synthesis typically involves the reaction of benzonitrile derivatives with thiocarbohydrazide under acidic conditions or microwave-assisted methods for enhanced yield. Variations in substituents on the oxadiazole ring can modulate biological activity significantly .

特性

IUPAC Name |

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXWQZBXRKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435636 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-77-3 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。